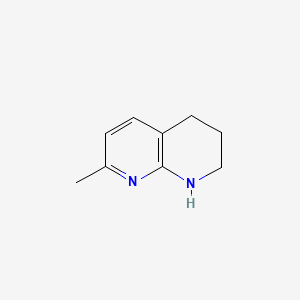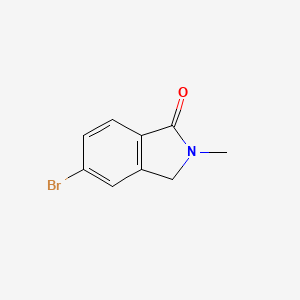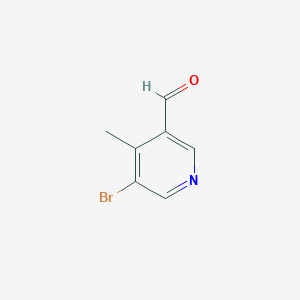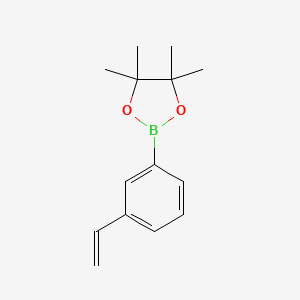
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic compound with the molecular formula C9H12N2 It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system composed of two nitrogen atoms and a benzene ring
Mechanism of Action
Mode of Action
The exact mode of action of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is currently unknown due to the lack of specific studies on this compound. It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that this compound may interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine skeleton . Another method involves the use of alkyl halides and appropriate bases to induce cyclization and form the naphthyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the naphthyridine ring .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the methyl group at the 7-position, which can affect its chemical properties and reactivity.
7-Ethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but with an ethyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWCJMBLUCNJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624704 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274676-47-0 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine relevant in medicinal chemistry?
A1: this compound serves as a valuable building block for synthesizing arginine mimetics. These mimetics are particularly useful in developing αv integrin inhibitors, a class of potential therapeutics for diseases like idiopathic pulmonary fibrosis (IPF). The tetrahydronaphthyridine moiety mimics the guanidinium group of arginine, facilitating interactions with aspartic acid residues in target proteins [].
Q2: What synthetic challenges are associated with this compound, and how does the research article address them?
A2: Traditional synthesis of tetrahydronaphthyridines involves late-stage hydrogenation of aromatic 1,8-naphthyridine derivatives, often requiring harsh conditions and presenting purification challenges []. The research article proposes a novel synthetic route employing a Horner–Wadsworth–Emmons reaction using a diphosphorylated this compound derivative. This approach offers several advantages:
- Higher yields: The Horner–Wadsworth–Emmons reaction consistently produces higher yields compared to previously reported Wittig reactions [].
- Improved purity: The process minimizes the formation of byproducts, resulting in higher purity without requiring extensive chromatographic purification [].
- Scalability: The absence of chromatographic steps and the use of milder reagents make this approach more amenable to large-scale synthesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)








